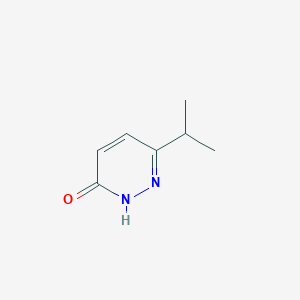
6-Isopropylpyridazin-3(2H)-one
Cat. No. B1344703
Key on ui cas rn:
570416-36-3
M. Wt: 138.17 g/mol
InChI Key: VSGPZRODNMXSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816526B2
Procedure details


6-Isopropyl-3 (2H)-pyridazinone (3.30 g) and phosphorus oxychloride (15.0 ml) were heated for 1 hour under reflux. After an excess of phosphorus oxychloride was distilled away, ice-water (200 ml) was added to the residues which were then adjusted to pH 6 with 20% aqueous sodium hydroxide solution. The reaction solution was extracted 3 times with ethyl acetate, and the extracts were combined, dried over anhydrous magnesium sulfate and concentrated. The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2) to give the title compound as pale red crystals. The yield was 1.60 g (40.8% based on 5-methyl-4-oxohexanoic acid). mp 32-33° C.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[CH:6][C:7](=O)[NH:8][N:9]=1)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:7]1[N:8]=[N:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1C=CC(NN1)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After an excess of phosphorus oxychloride was distilled away
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ice-water (200 ml) was added to the residues which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was extracted 3 times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residues were purified by silica gel column chromatography (ethyl acetate:chloroform=1:2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC(=CC1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
